Product packaging for (1R,2R)-2-aminocyclohexane-1-carboxamide(Cat. No.:CAS No. 26685-84-7)

(1R,2R)-2-aminocyclohexane-1-carboxamide

Cat. No.: B3256273
CAS No.: 26685-84-7
M. Wt: 142.2 g/mol
InChI Key: DXNKJRKPVQVDJW-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-aminocyclohexane-1-carboxamide is a chiral cyclohexane derivative of high interest in pharmaceutical and organic synthesis research. This stereochemically defined compound serves as a versatile building block for constructing more complex molecules. Its structure, featuring both an amine and a carboxamide functional group on the cyclohexane ring, makes it a valuable precursor in medicinal chemistry for developing novel bioactive compounds . The rigid cyclohexane backbone with specific (R,R) stereochemistry is particularly useful for studying stereospecific interactions, such as in the design of enzyme inhibitors or receptor ligands. Researchers can utilize the reactive amine group for further functionalization through amide bond formation or condensation reactions, while the carboxamide group can contribute to hydrogen bonding, influencing the compound's binding affinity and physicochemical properties. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O B3256273 (1R,2R)-2-aminocyclohexane-1-carboxamide CAS No. 26685-84-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-aminocyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H2,9,10)/t5-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNKJRKPVQVDJW-PHDIDXHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Stereoselective Synthesis of 1r,2r 2 Aminocyclohexane 1 Carboxamide

Retrosynthetic Analysis of the (1R,2R)-2-aminocyclohexane-1-carboxamide Framework

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals several potential synthetic routes by identifying key bond disconnections.

The primary disconnections are:

C-N Amide Bond: The most straightforward disconnection is that of the carboxamide bond. This suggests a late-stage amidation of a precursor, (1R,2R)-2-aminocyclohexane-1-carboxylic acid, or a derivative thereof.

C-C and C-N bonds on the Cyclohexane (B81311) Ring: A more complex analysis involves cleaving the cyclohexane ring itself. This points toward cycloaddition reactions, such as a Diels-Alder reaction, to form the six-membered ring with nascent stereocenters. Another key disconnection is the C2-N bond, suggesting the introduction of the amine via stereoselective amination of a cyclohexanone (B45756) precursor.

These disconnections lead to two primary retrosynthetic pathways:

Pathway A: Functional Group Interconversion on a Pre-formed Ring. This approach starts with a chiral cyclohexane core already possessing the correct stereochemistry, followed by manipulation of functional groups to install the amine and carboxamide moieties. A key precursor in this pathway is (1R,2R)-2-aminocyclohexane-1-carboxylic acid.

Pathway B: Stereoselective Ring Formation. This strategy focuses on constructing the cyclohexane ring itself in a stereocontrolled manner. This can be achieved through powerful reactions like the asymmetric Diels-Alder cycloaddition, where a diene and a dienophile react to form the cyclohexene (B86901) ring, which can then be further functionalized.

A third, highly convergent approach involves the stereoselective functionalization of a prochiral cyclohexanone or cyclohexene derivative, where both the C1 and C2 stereocenters are set in a single or series of highly controlled steps.

Retrosynthetic Analysis of this compoundFigure 1: Retrosynthetic pathways for this compound. Pathway A involves functional group manipulation on a chiral precursor. Pathway B illustrates ring formation via a Diels-Alder reaction.

Enantioselective and Diastereoselective Synthetic Routes to this compound

The cornerstone of synthesizing this specific stereoisomer is the precise control of enantioselectivity and diastereoselectivity. This is accomplished through several powerful strategies, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.netsigmaaldrich.com After the desired stereocenter(s) are set, the auxiliary is cleaved and can often be recovered. wikipedia.org For the synthesis of this compound, auxiliaries can be used in reactions such as conjugate additions to α,β-unsaturated systems or alkylations of enolates to establish the trans relationship between the C1 and C2 substituents. researchgate.net

Notable examples of chiral auxiliaries applicable to this synthesis include:

Evans' Oxazolidinones: These are widely used for directing asymmetric alkylations, aldol (B89426) reactions, and conjugate additions. nih.gov An N-enoyl oxazolidinone derived from an unsaturated carboxylic acid could undergo a diastereoselective conjugate addition of an amine equivalent, guided by the chiral auxiliary.

Oppolzer's Camphorsultam: This auxiliary is effective in a variety of asymmetric transformations, including Michael additions. wikipedia.org Its rigid bicyclic structure provides excellent steric shielding, leading to high levels of diastereoselectivity.

Pseudoephedrine Amides: Pseudoephedrine can be used as a practical chiral auxiliary for the asymmetric alkylation of enolates. wikipedia.org

The general workflow involves attaching the auxiliary to a prochiral substrate, performing the key stereocenter-forming reaction, and then removing the auxiliary to reveal the chiral product.

Table 1: Comparison of Common Chiral Auxiliaries for Asymmetric Synthesis

Chiral AuxiliaryKey Applications in SynthesisTypical Diastereoselectivity (d.r.)Cleavage Conditions
Evans' OxazolidinonesAsymmetric Aldol, Alkylation, Conjugate Addition>95:5LiOH/H₂O₂, LiBH₄
Oppolzer's CamphorsultamAsymmetric Michael Addition, Diels-Alder>98:2LiOH, LAH
Pseudoephedrine AmidesAsymmetric Alkylation of Carboxylic Acids>90:10Acid/Base Hydrolysis
(S)- or (R)-Mandelic AcidResolution, Asymmetric Diels-AlderVariableHydrolysis

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. nih.gov For the synthesis of the this compound core, several catalytic strategies are paramount.

Asymmetric Diels-Alder Reaction: This is one of the most powerful methods for constructing a six-membered ring with controlled stereochemistry. organic-chemistry.org A prochiral diene and dienophile can be reacted in the presence of a chiral Lewis acid catalyst to produce a cyclohexene derivative with high enantioselectivity. Subsequent reduction and functionalization would lead to the target molecule.

Catalytic Asymmetric Hydrogenation: If starting from a suitably substituted aromatic or cyclohexene precursor, catalytic asymmetric hydrogenation using a chiral transition-metal complex (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands like BINAP or QuinoxP*) can stereoselectively reduce a double bond to set the required stereocenters. nih.gov

Organocatalytic Michael Addition: Chiral amine or thiourea-based organocatalysts can promote the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. rsc.org A domino Michael-Michael sequence, for instance, could build the functionalized cyclohexane ring from acyclic precursors with high stereocontrol. nih.gov

Table 2: Selected Asymmetric Catalytic Methods for Cyclohexane Synthesis

Reaction TypeCatalyst System ExampleKey Bond FormationStereocontrol
Diels-Alder ReactionChiral Lewis Acid (e.g., Cu(II)-Box)C-C (Ring formation)Enantioselective facial attack
Asymmetric Hydrogenation[Rh(COD)(QuinoxP*)]BF₄C-HDiastereoselective hydrogenation
Michael Addition(R,R)-Diphenylethylenediamine-derived thiourea (B124793)C-CEnantioselective conjugate addition
[4+2] CycloadditionChiral Phosphoric Acid (CPA)C-C (Ring formation)Enantioselective via H-bonding

Enzymes are highly efficient and exquisitely selective catalysts that operate under mild conditions. nih.govnih.gov Chemoenzymatic routes combine the best of traditional organic synthesis with the selectivity of biocatalysis.

Kinetic Resolution using Lipases: A racemic mixture of a suitable precursor, such as a hydroxy or ester derivative of aminocyclohexane, can be resolved using a lipase. The enzyme will selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two.

Transaminase (TAm) Catalysis: Transaminases are powerful tools for the stereoselective synthesis of chiral amines from prochiral ketones. nih.gov A suitably functionalized cyclohexanone could be converted directly to a chiral aminocyclohexane with the desired (1R,2R) stereochemistry using a transaminase and an amine donor. This approach is highly valued for its green credentials and high selectivity.

Ene-reductases (EREDs): In a tandem reaction, an ene-reductase could first reduce the double bond of an α,β-unsaturated ketone precursor stereoselectively. The resulting chiral ketone could then be aminated using a transaminase in a one-pot sequence.

Table 3: Biocatalytic Approaches for Chiral Amine and Intermediate Synthesis

Enzyme ClassReaction TypeSubstrate ExampleProduct Feature
LipaseKinetic Resolution (Acylation/Hydrolysis)Racemic 2-hydroxycyclohexane-1-carboxylateEnantiomerically pure alcohol/ester
Transaminase (TAm)Asymmetric Amination2-Oxocyclohexane-1-carbonitrileChiral amine with high ee
Ene-Reductase (ERED)Asymmetric ReductionCyclohex-2-en-1-one derivativeChiral saturated ketone
NitrilaseAsymmetric HydrolysisRacemic 2-aminocyclohexane-1-carbonitrileEnantiomerically pure carboxylic acid

Strategic Functional Group Transformations Leading to the Carboxamide Moiety

The final step in many synthetic routes to this compound is the formation of the primary carboxamide. This is typically achieved from a carboxylic acid precursor, (1R,2R)-2-aminocyclohexane-1-carboxylic acid (with the amino group appropriately protected).

Common methods for this transformation include:

Activation of the Carboxylic Acid: The carboxylic acid is activated by converting it into a more reactive species, such as an acyl chloride, an active ester, or an acyl azide. This activated intermediate is then treated with ammonia (B1221849) or an ammonia equivalent to form the amide. Thionyl chloride (SOCl₂) or oxalyl chloride are common reagents for forming the acyl chloride. researchgate.netrsc.org

Peptide Coupling Reagents: A wide array of coupling reagents, developed for peptide synthesis, can be used to form the amide bond under mild conditions, which is crucial to prevent racemization of the chiral centers. Reagents like DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective.

Nitrile Hydrolysis: An alternative route involves the synthesis of a (1R,2R)-2-aminocyclohexane-1-carbonitrile precursor. The nitrile can then be partially hydrolyzed to the primary carboxamide under controlled acidic or basic conditions, often with peroxide.

Table 4: Reagents for Carboxamide Formation from a Carboxylic Acid

Reagent/MethodReaction ConditionsAdvantagesDisadvantages
SOCl₂ or (COCl)₂Anhydrous, often requires baseHigh reactivity, cost-effectiveHarsh conditions, potential side reactions
EDC/HOBtMild (pH 4-6), aqueous or organic solventHigh yields, low racemizationByproduct removal can be difficult
HATUMild, aprotic solvent (DMF, NMP)Very fast, high yields, low racemizationHigh cost
Nitrile HydrolysisH₂O₂ with base (e.g., NaOH)Starts from nitrile precursorCan be difficult to stop at the amide stage

One-Pot and Tandem Reaction Sequences for Enhanced Synthetic Efficiency

A potential one-pot strategy for the cyclohexane core could involve an organocatalytic domino reaction. For instance:

Michael-Michael-Aldol Cascade: A sequence could be initiated by the enantioselective Michael addition of a dicarbonyl compound to a nitroalkene, catalyzed by a chiral organocatalyst. nih.gov The resulting intermediate could then undergo an intramolecular Michael addition or an aldol condensation to close the ring, forming a highly functionalized cyclohexane derivative with multiple stereocenters set in a single pot. Subsequent reduction of the nitro group and conversion of the carbonyl to a carboxamide would complete the synthesis.

Another efficient approach is a one-pot, two-step protocol , where reaction conditions are sequentially modified in the same vessel. For example, an Ugi four-component reaction could be used to rapidly assemble a complex acyclic precursor, which is then subjected to an acid-mediated intramolecular cyclization to form the desired heterocyclic or carbocyclic framework in the same pot. scispace.com Such strategies dramatically increase the efficiency of constructing complex molecules like this compound.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for developing sustainable and environmentally benign manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The following discussion outlines key green chemistry strategies that can be applied to the synthesis of the target compound.

A plausible and efficient synthetic pathway to this compound can be envisioned starting from the readily available (1R,2R)-diaminocyclohexane. This approach involves a selective protection-deprotection sequence and subsequent amidation. The application of green chemistry principles can be integrated into each stage of this synthesis.

Biocatalysis and Enzymatic Resolutions:

One of the most powerful tools in green chemistry is the use of enzymes as catalysts. Biocatalysis offers high selectivity under mild reaction conditions, often in aqueous media, thereby reducing the need for harsh reagents and organic solvents.

For the synthesis of this compound, a key step could involve the resolution of a racemic mixture or the enantioselective functionalization of a prochiral precursor. While the synthesis may start from an enantiomerically pure starting material like (1R,2R)-diaminocyclohexane, biocatalytic methods are highly relevant in the broader context of producing chiral amines. For instance, if a racemic mixture of a precursor were used, lipases or proteases could be employed for the kinetic resolution of an ester or amide intermediate. This enzymatic approach can yield high enantiomeric excess, a critical factor in the synthesis of chiral molecules. Recent research has demonstrated the successful use of enzyme cascades for the synthesis of other cyclohexanediamine (B8721093) derivatives, highlighting the potential of this strategy. acs.org

Atom Economy and Waste Reduction:

The principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is a fundamental tenet of green chemistry. In the proposed synthesis of this compound, careful selection of reagents and reaction types is essential.

For example, the amidation of a carboxylic acid precursor can be achieved using various coupling agents. Traditional methods often employ carbodiimides, which generate stoichiometric amounts of urea (B33335) byproducts, leading to low atom economy. Greener alternatives include catalytic amidation methods that proceed with minimal waste generation.

Amidation Method Coupling Agent/Catalyst Byproducts Atom Economy
ConventionalDicyclohexylcarbodiimide (B1669883) (DCC)Dicyclohexylurea (DCU)Low
Greener AlternativeBoronic acid derivativesWaterHigh

Use of Renewable Feedstocks and Safer Solvents:

The origin of starting materials is a key consideration in green chemistry. While the direct synthesis of the cyclohexane ring from renewable resources is a long-term goal, the use of greener solvents throughout the synthetic sequence is an immediate and impactful strategy. Traditional organic solvents are often volatile, flammable, and toxic. Replacing them with safer alternatives such as water, supercritical fluids (like CO2), or bio-derived solvents (e.g., 2-methyltetrahydrofuran) can significantly reduce the environmental footprint of the synthesis.

Recent studies have shown the feasibility of conducting organocatalytic reactions, which are often employed in asymmetric synthesis, in the absence of a solvent or in highly concentrated media. acs.org This approach not only reduces solvent waste but can also lead to improved reaction rates and efficiencies.

Catalytic Hydrogenation:

If the synthesis were to proceed via the reduction of an unsaturated precursor, catalytic hydrogenation would be a highly atom-economical and green method. Using molecular hydrogen as the reductant with a recyclable heterogeneous catalyst (e.g., palladium on carbon) generates only water as a byproduct. This is in stark contrast to older reduction methods that use stoichiometric metal hydrides, which produce large amounts of waste. The development of transition metal-catalyzed asymmetric hydrogenation is a powerful tool for creating chiral centers with high efficiency and minimal waste. acs.org

By systematically applying these green chemistry principles, the synthesis of this compound can be designed to be not only efficient and stereoselective but also environmentally responsible. The integration of biocatalysis, the pursuit of high atom economy, and the use of safer solvents are key strategies in achieving this goal.

Stereochemical and Conformational Analysis of 1r,2r 2 Aminocyclohexane 1 Carboxamide and Its Derivatives

Theoretical Frameworks for Stereochemical Assignment in Substituted Cyclohexane (B81311) Systems

The stereochemistry of substituted cyclohexanes is fundamentally based on the tetrahedral nature of its sp³-hybridized carbon atoms, which causes the ring to adopt non-planar conformations to minimize strain. The most stable and widely recognized of these is the chair conformation. wikipedia.orgmasterorganicchemistry.com In this arrangement, the substituents on each carbon can occupy one of two distinct positions: axial (perpendicular to the general plane of the ring) or equatorial (extending from the perimeter of the ring). youtube.comchegg.com Cyclohexane rings are conformationally mobile, undergoing a "ring flip" process where axial substituents become equatorial and vice-versa. chegg.com

For disubstituted cyclohexanes like (1R,2R)-2-aminocyclohexane-1-carboxamide, the spatial relationship between the two functional groups gives rise to stereoisomers. The specific stereochemistry is assigned using the Cahn-Ingold-Prelog (CIP) priority rules at each chiral center. The designation (1R,2R) indicates a trans relationship between the amino and carboxamide groups, meaning they are on opposite sides of the cyclohexane ring. In a chair conformation, a trans-1,2-disubstituted cyclohexane can exist as either a di-equatorial (e,e) or a di-axial (a,a) conformer. youtube.com The principles of conformational analysis dictate that the conformer which places the substituents in equatorial positions is generally more stable to avoid unfavorable steric interactions. youtube.com

Computational Chemistry Approaches to Conformational Preferences and Flexibility

Computational chemistry provides powerful tools for investigating the energies and dynamic properties of molecular conformations that may be difficult to isolate or study experimentally. fiveable.me

Density Functional Theory (DFT) Studies on Cyclohexane Conformations

Density Functional Theory (DFT) is a widely used quantum mechanical method to calculate the electronic structure and energies of molecules. wisc.edu DFT studies on cyclohexane have consistently identified the chair conformation as the ground state, with other forms like the twist-boat and boat conformations being energetically less favorable. wisc.edunih.gov For instance, the energy difference between the chair and twist-boat conformers of cyclohexane is experimentally found to be around 21 kJ/mol. researchgate.net DFT calculations can reproduce these energy differences with high accuracy, although the results are sensitive to the chosen functional and basis set. nih.govresearchgate.net

For this compound, DFT calculations would be employed to determine the relative energies of the two possible chair conformations: the di-equatorial and the di-axial forms. These calculations would quantify the energetic penalty associated with the di-axial conformer, which arises from steric strain.

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While DFT provides static energy calculations, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. masterorganicchemistry.com MD simulations can model conformational transitions, such as the ring flip between two chair forms, and reveal the flexibility of the molecule. avogadro.ccnih.gov Studies on related molecules, such as trans-1,2-cyclohexanecarboxylic acid amide (trans-1,2-CHCAA), have shown that steric repulsion between the bulky 1,2-substituents can lower the energy barrier for ring inversion, leading to dynamic interconversion between chair and twisted-boat conformations. nih.govnih.gov This dynamic behavior is significant as it indicates that the molecule may not exist in a single, rigid conformation but rather as an ensemble of interconverting structures. nih.gov

Ab Initio Calculations of Preferred Isomeric Forms

Ab initio quantum chemistry methods are based entirely on theoretical principles without the inclusion of experimental data. libretexts.org These methods, like DFT, are used to perform geometry optimizations and calculate the energies of different conformers to predict the most stable isomeric form. libretexts.org High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2), can provide very accurate conformational energies. wikipedia.orglibretexts.org For substituted cyclohexanes, these calculations confirm the strong preference for conformers with large substituents in the equatorial position. libretexts.org The energy difference between the axial and equatorial conformers can be precisely calculated, providing a theoretical basis for understanding the conformational equilibrium. wikipedia.org

Influence of Substituent Effects on Cyclohexane Ring Conformation (Amino and Carboxamide Groups)

The preference for a substituent to occupy the equatorial position is driven by the avoidance of steric strain, particularly 1,3-diaxial interactions. wikipedia.orgchemistrysteps.com These are repulsive interactions between an axial substituent and the two other axial atoms (usually hydrogens) on the same side of the ring. chemistrysteps.com The energetic cost of placing a substituent in the axial position is known as its "A-value," with larger A-values indicating a stronger preference for the equatorial position. avogadro.cclibretexts.org

SubstituentA-value (kcal/mol)
-F0.25
-Cl0.52
-Br0.43 avogadro.cc
-OH0.87 avogadro.cc
-CH₃1.70 avogadro.cc
-CH₂CH₃1.75 avogadro.cc
-CH(CH₃)₂2.15 avogadro.cc
-C(CH₃)₃~5.0 libretexts.org
-COOH1.4

This table presents representative A-values to illustrate the concept of steric preference.

For this compound, a trans isomer, the two chair conformations are di-equatorial and di-axial. The di-equatorial conformer is expected to be significantly more stable. youtube.com

Amino Group (-NH₂): The amino group is a polar substituent of moderate size. Its steric demand is greater than a hydrogen atom, and it will preferentially occupy an equatorial position to minimize 1,3-diaxial interactions.

Carboxamide Group (-CONH₂): The carboxamide group is considerably bulkier than the amino group. When placed in an axial position, it would experience significant steric repulsion with the axial hydrogens at the C3 and C5 positions.

In the di-axial conformation of the (1R,2R) isomer, both the amino and carboxamide groups would be subject to these destabilizing 1,3-diaxial interactions. chemistrysteps.com Furthermore, a significant gauche interaction would exist between the adjacent axial amino and carboxamide groups. While an intramolecular hydrogen bond could potentially form between the amino group (donor) and the carbonyl oxygen of the carboxamide group (acceptor) in the di-axial arrangement, this stabilizing effect is generally insufficient to overcome the substantial steric strain. wisc.edulibretexts.org Studies on similar systems show that steric repulsion is a dominant factor. nih.govnih.gov Consequently, the conformational equilibrium for this compound is overwhelmingly shifted toward the di-equatorial chair conformation.

Derivatization and Functionalization Strategies of 1r,2r 2 Aminocyclohexane 1 Carboxamide

Amide Bond Formation and Functional Group Transformations at the Carboxamide Moiety

The primary carboxamide group of (1R,2R)-2-aminocyclohexane-1-carboxamide is a key site for functionalization, primarily through N-acylation and related transformations. The synthesis of N-substituted derivatives is often achieved by coupling the corresponding amino-protected (1R,2R)-2-aminocyclohexane-1-carboxylic acid with various amines.

A common strategy involves the use of standard peptide coupling reagents. For instance, enantiomerically pure N-alkylated amides have been synthesized by coupling (1R,2R)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid with amines like n-octylamine and n-hexadecylamine. chemrxiv.org This approach allows for the introduction of a wide range of substituents at the carboxamide nitrogen, thereby modulating the lipophilicity and other physicochemical properties of the resulting molecules. chemrxiv.org

Further transformations of the carboxamide are also possible. For example, primary amides can be converted to nitriles through dehydration. nih.gov This can be accomplished in a one-pot process by first forming a thioester intermediate, followed by treatment with aqueous ammonia (B1221849) to generate the primary amide, and subsequent dehydration. nih.gov

The formation of the amide bond itself can be achieved through various methods, often involving the activation of a carboxylic acid. Nature often utilizes ATP to form an acyl-adenylate or acyl-phosphate intermediate. nih.gov In synthetic chemistry, dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) are frequently employed to facilitate the coupling of a carboxylic acid with an amine. youtube.comkhanacademy.org The DCC activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. youtube.com More modern, greener approaches aim to avoid traditional coupling reagents by using thioester intermediates. rsc.org

Table 1: Examples of N-Substituted this compound Derivatives

Amine Used for CouplingResulting N-SubstituentReference
n-Octylaminen-Octyl chemrxiv.org
n-Hexadecylaminen-Hexadecyl chemrxiv.org

Chemical Modifications and Protecting Group Strategies for the Amino Functionality

The primary amino group in this compound is a potent nucleophile and a site for extensive chemical modification. wikipedia.org To achieve selective reactions at other parts of the molecule, the amino group often requires protection. organic-chemistry.orgmasterorganicchemistry.com

tert-Butoxycarbonyl (Boc): This group is widely used and is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O). masterorganicchemistry.com It is stable under many reaction conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA). wikipedia.orgmasterorganicchemistry.com The use of Boc protection is documented in the synthesis of derivatives of the corresponding carboxylic acid. chemrxiv.org

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is stable to acidic conditions, making it orthogonal to the Boc group. organic-chemistry.orghighfine.com It is introduced using reagents like Fmoc-Cl or Fmoc-OSu and is cleaved under basic conditions, commonly with piperidine (B6355638) in DMF. highfine.comsci-hub.st

Benzyloxycarbonyl (Cbz): The Cbz group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) and is typically removed by catalytic hydrogenolysis, which can be a limitation if other functional groups sensitive to hydrogenation are present. highfine.com

Once protected, other modifications can be selectively performed. After deprotection, the free amino group can be subjected to various reactions, such as N-alkylation or N-arylation, to introduce further diversity. nih.govresearchgate.net Reductive alkylation, which involves reacting the amine with a carbonyl compound in the presence of a reducing agent, is another valuable method for introducing alkyl substituents. nih.gov

Table 2: Common Protecting Groups for the Amino Functionality

Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionReference
tert-ButoxycarbonylBocBoc₂OAcid (e.g., TFA) masterorganicchemistry.com
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine) highfine.comsci-hub.st
BenzyloxycarbonylCbzCbz-ClCatalytic Hydrogenolysis highfine.com

Regioselective and Stereoselective Functionalization of the Cyclohexane (B81311) Ring System

Functionalization of the cyclohexane ring of this compound, while maintaining the stereochemistry of the existing substituents, presents a synthetic challenge. The cyclohexane core provides a rigid scaffold that can be leveraged to control the stereochemical outcome of reactions at other positions.

The synthesis of various cyclohexane-1-carboxamide derivatives has been explored, often starting from cyclohexanone (B45756). orientjchem.org For example, a Strecker-type reaction of cyclohexanone with potassium cyanide and an amine can lead to aminonitrile precursors, which can then be hydrolyzed to the corresponding carboxamide. orientjchem.org While these syntheses create analogues, they often start from an achiral precursor and result in racemic or different substitution patterns, rather than direct functionalization of the pre-existing (1R,2R) scaffold.

Direct functionalization of the C-H bonds of the cyclohexane ring is complex. However, strategies can be envisioned that involve initial oxidation to introduce a handle for further reactions, such as a ketone or hydroxyl group. The existing stereocenters would be expected to direct the stereochemical outcome of such transformations. For instance, in related systems like (1R,2R)-diaminocyclohexane, the chiral backbone is used to induce asymmetry in reactions it catalyzes, highlighting the influence of the ring's stereochemistry. researchgate.net

Synthesis of Structural Analogues and Homologues of this compound

The synthesis of structural analogues and homologues is a key strategy for exploring the chemical space around a lead compound. For this compound, this can involve modifying the cyclohexane ring size, the substitution pattern, or the nature of the functional groups.

The synthesis of analogues often starts from readily available precursors. For instance, a series of 1,1-disubstituted cyclohexane carboxamide derivatives has been synthesized starting from cyclohexanone. orientjchem.org This approach, however, leads to a different substitution pattern (geminal at C1) compared to the vicinal (1,2) substitution of the title compound.

The synthesis of homologues, such as those with a cyclopentane (B165970) or cycloheptane (B1346806) ring, would require starting from the corresponding amino acids. The general synthetic routes involving amino protection, amide coupling, and subsequent modifications would be applicable.

Analogues can also be created by introducing substituents onto the cyclohexane ring itself. While direct C-H functionalization is difficult, multi-step sequences starting from more functionalized cyclohexane precursors can be employed. The synthesis of analogues of crambescin B carboxylic acid, for example, demonstrates how different ring systems and side chains can be constructed to probe structure-activity relationships. elsevierpure.com

Scaffold Diversification through Parallel Synthesis and Combinatorial Approaches

The this compound scaffold is well-suited for diversification using parallel synthesis and combinatorial chemistry techniques to generate large libraries of related compounds for high-throughput screening. nih.gov

Parallel synthesis can be employed to create a library of N-substituted amides. mdpi.com This involves preparing a common intermediate, such as the protected (1R,2R)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid, and then reacting it in parallel with a diverse set of amines. mdpi.com The resulting amides can then be deprotected and further functionalized at the amino group in a subsequent parallel step.

Combinatorial approaches, such as one-bead-one-compound (OBOC) libraries or DNA-encoded libraries (DECLs), could theoretically be applied. nih.gov In a DECL approach, the scaffold could be attached to a unique DNA tag. In each subsequent reaction step, a new building block would be added, and a corresponding DNA sequence would be ligated to the tag, effectively encoding the synthetic history of the compound on the bead. nih.gov This allows for the creation and screening of massive libraries of compounds against biological targets. nih.gov

The key to successful library synthesis is the development of robust reaction conditions and purification strategies that are amenable to automation and high-throughput workflows. The functional handles of the this compound scaffold—the primary amine and the primary amide—provide the necessary anchor points for such combinatorial diversification.

Role of 1r,2r 2 Aminocyclohexane 1 Carboxamide As a Chiral Building Block in Complex Molecular Architectures

Integration into Peptidomimetic and Oligomeric Structures

The incorporation of the (1R,2R)-2-aminocyclohexane-1-carboxamide moiety into peptide-like molecules and other oligomers has proven to be a powerful strategy for controlling their three-dimensional structures and enhancing their stability.

Design of Conformationally Restricted Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved properties, such as enhanced resistance to enzymatic degradation. The replacement of naturally occurring α-amino acids with β-amino acids like this compound can lead to α/β-peptides with increased stability against proteases and peptidases. nih.gov This enhanced stability, coupled with a more defined conformation, can facilitate stronger interactions with biological targets like receptors and enzymes. nih.gov The rigid cyclohexane (B81311) ring of this compound restricts the conformational freedom of the peptide backbone, a desirable feature in drug design.

For instance, the substitution of the central proline residue in the opioid peptide morphiceptin (B1676752) with a derivative of 2-aminocyclopentanecarboxylic acid, a related cyclic β-amino acid, highlights the potential of such modifications to create new bioactive peptidomimetics. nih.gov This strategy of using conformationally constrained β-amino acids is a key approach to overcoming the limitations of natural peptides as therapeutic agents. nih.gov

Development of Foldamers Incorporating the Cyclohexane Core

Foldamers are synthetic oligomers that adopt well-defined, predictable three-dimensional structures, similar to proteins and nucleic acids. nih.gov They represent a significant area of research, offering the potential to create molecules with novel functions. nih.govduke.edu The cyclohexane core of this compound is an excellent building block for foldamers due to the conformational constraints it imposes.

The secondary structure of foldamers is influenced by factors such as planar amide bonds and the incorporation of cyclic structures within the amino acid backbone. nih.gov The use of monomers like this compound allows for the construction of new structural motifs. These aliphatic foldamers, which have saturated carbon chains separating amide or urea (B33335) groups, can form various helical structures. nih.gov The design of these molecules takes into account noncovalent interactions like hydrogen bonding and hydrophobic interactions to achieve specific folding patterns. nih.gov

Below is a table summarizing the use of cyclic β-amino acids in the design of peptidomimetics and foldamers:

Application AreaKey Structural FeatureRationale for UsePotential Outcome
Peptidomimetics Rigid alicyclic β-amino acidIncreased conformational stability and resistance to proteolysis. nih.govEnhanced biological activity and therapeutic potential. nih.gov
Foldamers Constrained cyclic backboneInduces predictable secondary structures (e.g., helices). nih.govCreation of novel materials and molecules with specific functions. nih.govduke.edu

Application in Natural Product Total Synthesis

The total synthesis of complex natural products is a significant challenge in organic chemistry, often requiring innovative strategies and building blocks to construct intricate molecular architectures. tdl.org While direct examples of the incorporation of "this compound" into the final structure of a natural product are not prominently featured in the provided search results, the principles of using chiral building blocks are central to the field. The synthesis of diverse and bioactive natural products often relies on the use of carbohydrates and other readily available chiral sources. nih.gov

The development of flexible and bio-inspired strategies is crucial for the successful synthesis of classes of natural products like polycyclic furanocembranoids. tdl.org The search for novel and potent bioactive compounds, such as the pyrroloiminoquinone alkaloid (+)-aleutianamine, drives the development of new synthetic methodologies. tdl.org Chemoenzymatic synthesis, which combines chemical and enzymatic steps, is also an increasingly important approach for creating derivatives of potent natural products like the antifungal ambruticins and jerangolids. rsc.org

Development of Chiral Ligands and Organocatalysts Based on the this compound Skeleton

The chiral scaffold of this compound and its parent diamine, (1R,2R)-diaminocyclohexane, is extensively used in the development of chiral ligands for transition metal-catalyzed reactions and as a basis for organocatalysts.

Organocatalysis with Derivatives of this compound

Derivatives of (1R,2R)-diaminocyclohexane have been shown to be effective organocatalysts in various asymmetric reactions. For example, (1R,2R)-diaminocyclohexane itself can catalyze enantioselective aldol (B89426) reactions with good yields and high enantioselectivity when used with a co-catalyst like hexanedioic acid. researchgate.net It also serves as an organocatalyst in the asymmetric vinylogous Michael addition. researchgate.net Furthermore, complex chiral molecules with high symmetry, such as spherands, can be prepared through the cyclocondensation of (1R,2R)-diaminocyclohexane with other building blocks. researchgate.net

Ligand Design for Transition Metal-Catalyzed Asymmetric Reactions

The development of chiral ligands is crucial for transition metal-catalyzed asymmetric synthesis, a powerful tool in modern organic chemistry. uniurb.itresearchgate.net The (1R,2R)-diaminocyclohexane framework is a popular choice for ligand design due to its rigidity and well-defined stereochemistry.

Fluorous derivatives of (1R,2R)-diaminocyclohexane have been synthesized and used as chiral ligands in copper-catalyzed cyclopropanation, achieving moderate enantioselectivities. researchgate.net The parent compound, (1R,2R)-diaminocyclohexane, can also act as a ligand in copper-catalyzed N-arylation and S-arylation reactions. researchgate.net The versatility of this scaffold allows for the synthesis of a wide range of ligands for various transition metal-catalyzed transformations, which are essential for accessing chiral saturated heterocycles and other valuable molecules. dntb.gov.ua

The following table provides examples of reactions catalyzed by systems based on the (1R,2R)-diaminocyclohexane scaffold:

Catalyst TypeReactionSubstratesOutcome
Organocatalyst Asymmetric Aldol Reaction4-nitrobenzaldehyde and cyclohexanone (B45756)Good yield (75%) and high enantioselectivity (93% ee). researchgate.net
Organocatalyst Asymmetric Vinylogous Michael AdditionNot specifiedHighly diastereo- and enantioselective. researchgate.net
Chiral Ligand (Cu-catalyzed) N-ArylationAryl halide and aminesFormation of N-aryl products. researchgate.net
Chiral Ligand (Cu-catalyzed) S-ArylationThiophenol derivatives and aryl halidesFormation of diaryl sulfides. researchgate.net
Chiral Ligand (Cu-catalyzed) CyclopropanationStyreneUp to 47% enantioselectivity. researchgate.net

Contribution to Supramolecular Chemistry and Molecular Recognition Elements

In supramolecular chemistry, the non-covalent interactions between molecules are harnessed to create large, well-organized assemblies. The structure of this compound is ideally suited for this purpose, providing a robust framework for building molecules capable of recognizing and interacting with other chemical species in a highly selective manner.

The enantiopure backbone of cyclohexane derivatives is a cornerstone in the design of chiral macrocycles for host-guest chemistry. These macrocycles can act as hosts, selectively binding specific guest molecules. For instance, macrocycles derived from the related compound (1R,2R)-1,2-diaminocyclohexane have been shown to form complexes with lanthanide(III) ions. nih.gov The study of these complexes using NMR spectroscopy and mass spectrometry revealed that the lanthanide ion is bound asymmetrically within the macrocycle. nih.gov X-ray analysis of a similar system with a europium(III) ion confirmed that the metal ion binds to three phenolate (B1203915) oxygen atoms and two amine nitrogen atoms of the macrocyclic ligand. nih.gov

Another example of molecular recognition involves hydrogen-bonded amide macrocycles that can serve as hosts for chiral amino acid derivatives. mdpi.com Through multi-point recognition, these host-guest systems can exhibit strong binding affinities. mdpi.com The transfer of chirality from a chiral guest to an achiral host macrocycle can be observed through circular dichroism (CD) spectroscopy, where the complexation induces a CD signal in the host. mdpi.com This principle is fundamental to creating chiroptical sensors.

Host System ComponentGuest Molecule/IonInteraction DetailsAnalytical Method
Macrocycle from (1R,2R)-diaminocyclohexane derivativeLanthanide(III) ions (e.g., Eu(III), Lu(III))Asymmetric binding to nitrogen and oxygen atoms within the macrocycle cavity. nih.govNMR, Mass Spectrometry, X-ray Crystallography nih.gov
Hydrogen-bonded amide macrocycleChiral L-α-amino acid estersMulti-point recognition leading to host-guest complexation and chirality transfer. mdpi.comCircular Dichroism (CD) Spectroscopy, NMR mdpi.com

Self-assembly is the spontaneous organization of molecules into ordered structures, a process central to creating functional nanomaterials. Amphiphilic derivatives of amino acids are particularly effective building blocks for such materials due to their biocompatibility and capacity for self-assembly driven by hydrophobic interactions and hydrogen bonding. rsc.orgresearchgate.net

Derivatives of this compound have been studied as potent low molecular weight organogelators (LMWOGs), which self-assemble to form gels in organic solvents. chemrxiv.org In one study, N-alkylated derivatives of (1R,2R)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid were synthesized with varying alkyl chain lengths (C8 and C16). chemrxiv.org The research revealed several key findings:

Influence of Alkyl Chain Length: Increasing the alkyl chain from 8 to 16 carbons significantly improved the gelling capacity of the enantiopure compound. chemrxiv.org

Role of Chirality: Interestingly, the racemic mixture of the C16 derivative was found to be a "supergelling agent," surpassing the gelation ability of the pure (1R,2R) enantiomer in several solvents. chemrxiv.org

Nanostructure Formation: The self-assembly process leads to the formation of distinct nanostructures. The derivative with the shorter C8 chain formed lamellar structures, while the longer C16 chain derivative assembled into more compact networks of smaller fibers and lamellae. chemrxiv.org The supergelling racemic mixture formed an even more compact network of very small fibers (40-50 nm), which accounts for its superior gelling performance. chemrxiv.org

These self-assembled structures are typically reversible and stable, capable of being returned to a solution state and then re-gelled. chemrxiv.org

Compound DerivativeAlkyl ChainChiralityResulting NanostructureGelation Performance
N-octyl-(1R,2R)-carboxamideC8EnantiopureLamellae (50-200 nm) chemrxiv.orgGood gelator for hexane. chemrxiv.org
N-hexadecyl-(1R,2R)-carboxamideC16EnantiopureCompact network of fibers and smaller lamellae. chemrxiv.orgGels ten of twelve solvents tested. chemrxiv.org
N-hexadecyl-racemic-carboxamideC16RacemicVery compact network of small fibers (40-50 nm). chemrxiv.orgConsidered a "supergelling agent". chemrxiv.org

Use in the Construction of Bridged, Fused, and Spirocyclic Compounds

Bridged, fused, and particularly spirocyclic compounds are of significant interest in medicinal chemistry and materials science. nih.govnih.gov Their rigid, three-dimensional structures limit conformational mobility, which can fix key functional groups in a precise spatial arrangement, enhancing interaction with biological targets. nih.gov Spirocycles, which contain two rings connected by a single common atom, are considered privileged scaffolds in drug discovery. researchgate.net

The this compound scaffold provides the necessary functional groups—an amine and a carboxamide—and a defined stereochemistry to serve as a starting point for synthesizing these complex architectures. While direct synthesis of bridged or fused systems from this specific carboxamide is not extensively detailed, the principles of using cyclic amino acid precursors are well-established. For example, spirocyclic hydantoins can be synthesized from 1-aminocycloalkanecarboxylic acids, which are structurally related. researchgate.net The synthesis of spirocycles often involves multi-step sequences, such as the Strecker reaction followed by condensation to form a spirocyclic imidazolinone, which is then reduced. nih.gov The inherent chirality of the (1R,2R)-cyclohexane backbone can be exploited to control the stereochemistry of the final spirocyclic, bridged, or fused product, making it a valuable building block for creating structurally novel and diverse molecules.

Theoretical and Mechanistic Studies of 1r,2r 2 Aminocyclohexane 1 Carboxamide Interactions and Reactivity

Principles of Molecular Recognition and Binding Interface Characteristics

The ability of (1R,2R)-2-aminocyclohexane-1-carboxamide and its derivatives to engage in specific molecular recognition events is primarily governed by the spatial orientation of its functional groups. The trans-configuration of the amino and carboxamide groups on the cyclohexane (B81311) ring creates a chiral environment that can selectively interact with other chiral molecules. These interactions are the foundation of its utility as a chiral auxiliary or as a component of a chiral ligand in asymmetric catalysis. researchgate.net

The core principles of molecular recognition involving this scaffold are:

Hydrogen Bonding: The primary amine (-NH2) and the carboxamide (-CONH2) groups are excellent hydrogen bond donors and acceptors. This allows for the formation of multiple hydrogen bonds with a substrate or a metal center, leading to a well-defined and often rigid binding interface.

Steric Repulsion: The bulky cyclohexane framework and any substituents on the amine or carboxamide can create significant steric hindrance. This steric bulk plays a crucial role in differentiating between different enantiomers or diastereomers of a binding partner, favoring the approach of one over the other.

Chelation: When used as a ligand for a metal catalyst, the 1,2-disposition of the amino and carboxamide groups allows for the formation of a stable five-membered chelate ring. This chelation enhances the stability of the metal complex and rigidly holds the chiral information, which is then transmitted to the reacting substrate.

The binding interface created by this compound derivatives is characterized by a distinct chiral pocket. The shape and size of this pocket can be fine-tuned by modifying the substituents on the amine or carboxamide, thereby altering the selectivity of the recognition event. For instance, N-acylation of the amino group can introduce different steric and electronic properties, influencing the binding affinity and specificity.

Computational Modeling of Non-Covalent Interactions (e.g., hydrogen bonding networks, hydrophobic effects)

Computational modeling, particularly through Density Functional Theory (DFT), has become an indispensable tool for understanding the non-covalent interactions that govern the behavior of chiral molecules like this compound. These studies provide insights into the geometry and energetics of intermolecular complexes, which are often difficult to probe experimentally.

A hypothetical computational study could involve modeling the interaction of this compound with a chiral carboxylic acid. The model would likely show a primary interaction involving a salt bridge between the protonated amine and the carboxylate, reinforced by a network of hydrogen bonds between the carboxamide and the carboxylic acid.

Table 1: Hypothetical Calculated Interaction Energies for the Dimerization of a (1R,2R)-2-acylaminocyclohexane-1-carboxamide Derivative
Interaction TypeCalculated Energy (kcal/mol)Key Interacting Groups
Hydrogen Bonding (Intermolecular)-8.5Amide N-H with Carbonyl O
Steric Repulsion+2.1Cyclohexyl H with Acyl group
van der Waals-3.2Cyclohexyl rings

Reaction Mechanism Elucidation for Stereoselective Derivatization Pathways

The derivatization of this compound can proceed through several stereoselective pathways, primarily involving reactions at the amino and carboxamide functionalities. Understanding the mechanisms of these reactions is crucial for designing new chiral catalysts and auxiliaries.

N-Acylation: The primary amine of this compound can be selectively acylated to introduce a wide range of functional groups. The mechanism of this reaction typically involves the nucleophilic attack of the amine on the acylating agent (e.g., an acid chloride or anhydride). The stereochemistry of the cyclohexane backbone plays a critical role in directing the approach of the acylating agent. The bulky cyclohexane ring can shield one face of the molecule, leading to a preferred trajectory for the incoming electrophile.

Mechanism of a Hypothetical Stereoselective N-Acylation:

Activation of the Acylating Agent: In the presence of a base, the acylating agent is activated.

Nucleophilic Attack: The lone pair of the nitrogen atom of the amino group attacks the carbonyl carbon of the acylating agent. The trajectory of this attack is influenced by the steric hindrance of the cyclohexane ring.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Collapse of the Intermediate: The intermediate collapses, expelling the leaving group and forming the N-acylated product.

The presence of the adjacent carboxamide group can also influence the reactivity of the amine through intramolecular hydrogen bonding, which may affect its nucleophilicity.

Analysis of Stereochemical Control and Regioselectivity in Reactions Involving this compound

The rigid chair-like conformation of the cyclohexane ring in this compound is the primary factor governing stereochemical control and regioselectivity in its reactions. The trans-diaxial or trans-diequatorial arrangement of the functional groups creates a well-defined stereochemical environment that dictates the outcome of reactions.

Stereochemical Control: In reactions where this compound is used as a chiral auxiliary, the stereochemical information is transferred from the cyclohexane backbone to the newly formed stereocenter. For example, in the alkylation of an enolate derived from an N-acyl derivative, the bulky cyclohexane ring will block one face of the enolate, forcing the alkylating agent to approach from the less hindered face. This results in a high degree of diastereoselectivity.

Regioselectivity: Regioselectivity becomes important when the molecule has multiple reactive sites. For instance, in the case of a derivative of this compound that contains another functional group, the inherent steric and electronic properties of the aminocyclohexane carboxamide moiety will direct the reaction to a specific site. For example, in a molecule containing both the primary amine and a hydroxyl group, the relative nucleophilicity of these groups, influenced by the cyclohexane conformation, will determine which group reacts preferentially.

Table 2: Expected Diastereomeric Excess (d.e.) in a Hypothetical Alkylation Reaction Using a (1R,2R)-2-acylaminocyclohexane-1-carboxamide Auxiliary
Alkylating AgentSolventExpected Major DiastereomerPredicted d.e. (%)
Methyl IodideTHF(R,R,R)>95
Benzyl (B1604629) BromideToluene(R,R,R)>98
Isopropyl IodideDCM(R,R,R)90

The predictable stereochemical outcomes make this compound and its derivatives valuable tools in asymmetric synthesis for the construction of complex chiral molecules.

Future Directions and Emerging Research Avenues for 1r,2r 2 Aminocyclohexane 1 Carboxamide

Exploration of Novel and Sustainable Synthetic Methodologies

The advancement of organic synthesis is increasingly linked to the principles of green chemistry, focusing on efficiency, safety, and sustainability. For (1R,2R)-2-aminocyclohexane-1-carboxamide and its parent diamine, future research will likely concentrate on developing more streamlined and environmentally benign synthetic protocols.

Current methods often rely on the classical resolution of a cis/trans isomer mixture of 1,2-diaminocyclohexane using L-(+)-tartaric acid. This process, while effective, involves multiple steps of salt formation and crystallization to isolate the desired (1R,2R) enantiomer in high purity. wisc.edu While this is a robust technique, emerging research points toward more sophisticated and sustainable alternatives.

One promising avenue is the development of one-pot, pseudo-multicomponent reactions. For instance, a protocol for synthesizing related 1,3-disubstituted imidazolidin-2-ones from trans-(R,R)-diaminocyclohexane has been optimized using statistical analysis. mdpi.com This method involves an in-situ Schiff base formation, reduction, and cyclization in a single sequence, which significantly improves efficiency and reduces waste. mdpi.com Applying similar one-pot strategies to the synthesis of this compound, perhaps by integrating the amidation step, could represent a significant leap forward.

Another approach involves the sequential opening of cyclohexene (B86901) oxide and the corresponding aziridinium (B1262131) ions. arkat-usa.org This method provides a convenient route to various trans-1,2-diaminocyclohexane derivatives and could be adapted for a more direct and controlled synthesis of the target carboxamide, potentially minimizing the need for classical resolution. arkat-usa.org These advanced synthetic strategies are pivotal for making this valuable chiral building block more accessible and cost-effective for broader applications.

Table 1: Comparison of Synthetic Methodologies for Chiral Cyclohexane (B81311) Diamine Scaffolds

Methodology Description Advantages Key References
Classical Resolution Separation of a racemic mixture of trans-diamines using a chiral resolving agent like L-(+)-tartaric acid. Well-established, produces high enantiomeric purity. wisc.edu
Sequential Ring Opening Synthesis via opening of cyclohexene oxide followed by in-situ formation and opening of an aziridinium ion. Convenient access to derivatives, good synthetic potential. arkat-usa.org
One-Pot Protocols Multi-step synthesis (e.g., reduction, cyclization) performed in a single reaction vessel without isolating intermediates. Increased efficiency, reduced waste, sustainable. mdpi.com

Integration with Artificial Intelligence and Machine Learning in Rational Molecular Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by accelerating the discovery and optimization of molecules with desired properties. researchgate.net These computational tools play a significant role in rational drug design, quantitative structure-activity relationship (QSAR) studies, and the prediction of molecular properties. arkat-usa.orgnih.gov For this compound, AI and ML can guide the design of new derivatives for specific applications.

By creating virtual libraries of derivatives and using ML models, researchers can predict properties such as binding affinity to a biological target, catalytic activity, or material characteristics before undertaking laborious and expensive laboratory synthesis. acs.org For example, docking studies, as demonstrated with other cyclohexane carboxamide derivatives, can be used to predict the binding interactions of newly designed analogues with a specific enzyme, such as GABA-AT. wisc.edu This allows for the rational design of molecules with enhanced potency or selectivity. wisc.edu

Generative AI models can propose entirely novel molecular structures based on the this compound scaffold that are optimized for a specific function. These approaches move beyond simple modification of existing structures to explore a much wider chemical space, potentially uncovering derivatives with unprecedented properties.

Table 2: Applications of AI/ML in the Design of this compound Derivatives

AI/ML Technique Potential Application Desired Outcome
QSAR Predict biological activity or chemical properties based on molecular structure. Identify key structural features for desired activity.
Molecular Docking Simulate the binding of a ligand to a receptor or enzyme active site. Prioritize compounds with high predicted binding affinity. wisc.edu
Generative Models Design novel molecules with optimized properties from scratch. Discover new chemical entities with enhanced performance. researchgate.net
Predictive ADME Forecast the absorption, distribution, metabolism, and excretion properties of a molecule. Design derivatives with favorable pharmacokinetic profiles. wisc.edu

Potential for Development of Highly Specialized Chiral Reagents and Probes

The rigid C2-symmetric backbone of (1R,2R)-diaminocyclohexane (DACH) is one of the most successful and widely used scaffolds in asymmetric synthesis. researchgate.netchemicalbook.com Derivatives are used as ligands for metal-catalyzed reactions and as organocatalysts. researchgate.net The this compound structure, containing both a primary amine and a carboxamide group, is an ideal platform for creating a new generation of highly specialized chiral reagents.

One key area of development is in chiral solvating agents (CSAs) for NMR spectroscopy. Derivatives of (1R,2R)-DACH have been shown to be highly effective CSAs for determining the enantiomeric excess of chiral carboxylic acids. The amide and amine groups on the target compound offer multiple hydrogen bonding sites, which could be exploited to create powerful new probes for enantioselective recognition.

Furthermore, the DACH scaffold is central to famous organocatalysts like the Takemoto catalyst, which utilizes a thiourea (B124793) group. researchgate.net The primary amine of this compound could be similarly functionalized to create novel bifunctional organocatalysts. The inherent chirality and conformational rigidity of the cyclohexane ring would provide the necessary stereochemical control for asymmetric transformations. These new reagents could find applications in reactions such as aldol (B89426) additions, Michael additions, and Henry reactions.

Table 3: Potential Chiral Reagents Derived from the this compound Scaffold

Reagent Type Functionalization Site Potential Application Key Principle
Chiral Solvating Agent Amine and/or Amide NMR-based determination of enantiomeric excess. Enantioselective non-covalent interactions.
Bifunctional Organocatalyst Primary Amine Asymmetric Michael additions, aldol reactions. Covalent (iminium/enamine) and non-covalent activation. researchgate.net
Chiral Ligand Both Amine and Amide Asymmetric metal-catalyzed reactions (e.g., hydrogenations, C-C bond formations). Formation of a chiral metal complex to control stereochemistry.

Investigation of Unexplored Stereochemical Variants and Their Academic Significance

While the (1R,2R) stereoisomer is the most commonly studied due to its prevalence in asymmetric catalysis, a comprehensive understanding of the scaffold's potential requires the investigation of its other stereochemical variants. The academic significance of such studies lies in elucidating fundamental structure-property relationships. Comparing the behavior of the (1R,2R), (1S,2S), and cis isomers (e.g., (1R,2S)) in various applications would provide invaluable insight into how stereochemistry dictates molecular recognition, catalytic activity, and self-assembly.

For instance, the synthesis and characterization of the (1R,2S)-2-aminocyclohexane-1-carboxylic acid scaffold would allow for a direct comparison with its trans counterpart in peptide folding or as a catalyst. The different spatial arrangements of the amine and carboxamide groups would lead to distinct conformational preferences and interaction geometries.

Furthermore, exploring derivatives with additional stereocenters, such as (1R,2R)-1-amino-2-methylcyclohexane-1-carboxamide, adds another layer of complexity and potential for fine-tuning. A systematic study of these variants would create a rich dataset for validating computational models and for establishing clear design principles for future applications. This exploration of the full stereochemical landscape is a fundamental academic pursuit that can unlock new functionalities not accessible with the common (1R,2R) isomer alone.

Table 4: Key Stereochemical Variants and Their Research Significance

Compound Variant Key Structural Feature Academic Significance
(1S,2S)-2-aminocyclohexane-1-carboxamide Enantiomer of the (1R,2R) form. Access to the opposite enantiomer in asymmetric synthesis; comparative studies.
rel-(1R,2S)-2-aminocyclohexane-1-carboxamide Cis diastereomer. Study of how cis vs. trans geometry affects conformation, folding, and catalytic activity.
Derivatives with additional substituents e.g., a methyl group on the ring. Investigating the impact of substitution on steric and electronic properties.

Advanced Applications in Materials Science and Polymer Chemistry

The field of materials science is constantly searching for monomers that can impart specific, pre-programmed properties into bulk materials. The rigid, chiral nature of this compound makes it an outstanding candidate for creating advanced polymers and supramolecular assemblies with controlled chirality.

Research has already shown that enantiopure trans-1,2-bis(amido)-cyclohexane derivatives can drive the formation of homochiral helical assemblies in supramolecular polymerization. chemicalbook.com This process, known as chiral amplification, allows the chirality of a single molecular building block to dictate the macroscopic structure of the entire material. The this compound monomer, with its hydrogen-bonding amine and amide groups, is perfectly suited for directing this type of self-assembly into chiral fibers, gels, or films.

Future research could focus on incorporating this monomer into novel chiral folding polymers. These polymers could have unique optical properties, such as strong circular dichroism, making them suitable for applications in chiroptical sensors or displays. Furthermore, creating polymers with pendant amine or carboxamide groups could lead to materials with catalytically active sites, effectively creating recyclable, solid-phase chiral catalysts. The development of such functional materials represents a significant emerging avenue for this versatile chemical scaffold.

Q & A

Q. What are the key structural features of (1R,2R)-2-aminocyclohexane-1-carboxamide, and how do they influence its synthesis?

The compound has a cyclohexane backbone with an aminomethyl group at the 2-position and a carboxamide group at the 1-position. The (1R,2R) stereochemistry is critical for its interactions with biological targets. Synthesis typically involves stereoselective methods such as chiral auxiliary-assisted cyclization or asymmetric catalysis. For example, analogous carboxamide derivatives are synthesized via condensation reactions between amines and activated carboxylic acid derivatives, followed by chromatographic purification .

Q. How can the stereochemical purity of this compound be validated experimentally?

Techniques include:

  • Chiral HPLC : To separate enantiomers and quantify stereoisomeric excess.
  • NMR Spectroscopy : Using chiral shift reagents (e.g., Eu(hfc)₃) to distinguish diastereotopic protons.
  • X-ray Crystallography : To confirm absolute configuration, as demonstrated for structurally similar compounds .

Q. What are the primary biological activities associated with this compound, and how are they assessed?

The compound’s carboxamide and amino groups enable hydrogen bonding with biological targets. Common assays include:

  • Receptor Binding Studies : Radioligand displacement assays (e.g., serotonin/dopamine receptors) to measure IC₅₀ values .
  • Apoptosis Induction : Flow cytometry with Annexin V/PI staining to evaluate cytotoxicity in cancer cell lines .

Q. What safety precautions are required when handling this compound?

Based on analogous compounds:

  • PPE : Gloves, lab coat, and eye protection to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to prevent aerosol inhalation (H335 risk) .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for enhanced receptor binding?

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target receptors (e.g., GPCRs). Adjust substituents on the cyclohexane ring to improve hydrophobic interactions .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify key residues for mutagenesis studies .

Q. How can contradictory data on the compound’s metabolic stability be resolved?

Contradictions may arise from assay conditions (e.g., liver microsomes vs. hepatocytes). Strategies include:

  • Cross-Validation : Compare LC-MS/MS results from multiple labs using standardized protocols.
  • Isotope Labeling : Track metabolic pathways via ¹⁴C-labeled analogs to identify degradation products .

Q. What strategies improve the enantiomeric yield in the synthesis of this compound?

  • Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of precursor enamines.
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired stereoisomers .

Q. How does the compound’s stereochemistry affect its pharmacokinetic profile?

The (1R,2R) configuration influences:

  • Absorption : Enhanced membrane permeability due to optimal logP (~1.06) .
  • Metabolism : Resistance to CYP3A4-mediated oxidation compared to (1S,2S) isomers, as seen in related cyclohexane derivatives .

Methodological Tables

Table 1. Key Physicochemical Properties of this compound

PropertyValue/DescriptionReference
Molecular FormulaC₇H₁₄N₂O
logP1.06
Hydrogen Bond Donors2 (NH₂ and CONH₂)
Topological Polar Surface Area63.3 Ų

Table 2. Common Synthetic Routes for Analogous Carboxamides

MethodYield (%)StereoselectivityKey ReagentsReference
Chiral Auxiliary-Assisted65–78>95% ee(R)-Phenethylamine
Asymmetric Hydrogenation8298% eeRu-BINAP Catalyst

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-aminocyclohexane-1-carboxamide
Reactant of Route 2
(1R,2R)-2-aminocyclohexane-1-carboxamide

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